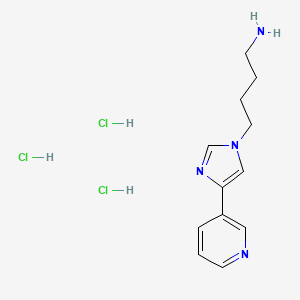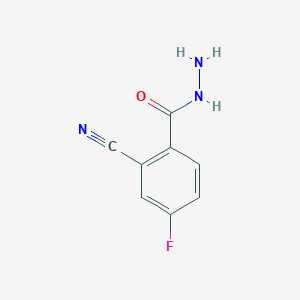
1-(4-Bromo-1H-imidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-1H-imidazol-2-yl)ethanone is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a bromo substituent at the 4-position of the imidazole ring and an ethanone group at the 2-position. The presence of the bromo group makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1H-imidazol-2-yl)ethanone typically involves the bromination of imidazole derivatives. One common method is the reaction of 4-bromoimidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. The scalability of this method makes it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce carboxylic acids or ketones.
- Reduction reactions result in alcohols or amines .
Scientific Research Applications
1-(4-Bromo-1H-imidazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets. The bromo group allows for selective binding to enzymes or receptors, leading to inhibition or modulation of their activity. The ethanone group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. These interactions can disrupt normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Chloro-1H-imidazol-2-yl)ethanone
- 1-(4-Fluoro-1H-imidazol-2-yl)ethanone
- 1-(4-Iodo-1H-imidazol-2-yl)ethanone
Comparison: 1-(4-Bromo-1H-imidazol-2-yl)ethanone is unique due to the presence of the bromo group, which imparts distinct reactivity and binding properties. Compared to its chloro, fluoro, and iodo counterparts, the bromo derivative exhibits a balance of reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
1-(5-bromo-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H5BrN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |
InChI Key |
QIULLFCKBYDMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)

![3,6-Dichloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12951034.png)




![2-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B12951082.png)
![tert-Butyl (R)-3-amino-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12951084.png)

![(2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl)methanol](/img/structure/B12951091.png)
![(S)-2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12951094.png)

